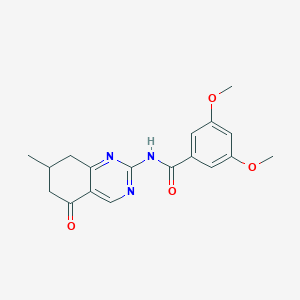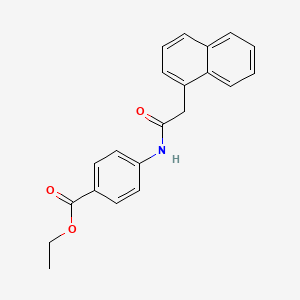
3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzene ring, and a quinazolinone moiety attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Moiety: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.
Attachment of the Benzamide Group: The quinazolinone intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3,5-dihydroxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide.
Reduction: Formation of 3,5-dimethoxy-N-(7-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Used as a probe to study the function of quinazolinone-containing enzymes and receptors.
Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the quinazolinone moiety, making it less complex and potentially less active in certain biological contexts.
N-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
3,5-Dimethoxy-N-(quinazolin-2-yl)benzamide: Similar structure but without the tetrahydroquinazolinone moiety, which may influence its stability and interactions.
Uniqueness
3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is unique due to the presence of both methoxy groups and the quinazolinone moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H19N3O4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C18H19N3O4/c1-10-4-15-14(16(22)5-10)9-19-18(20-15)21-17(23)11-6-12(24-2)8-13(7-11)25-3/h6-10H,4-5H2,1-3H3,(H,19,20,21,23) |
InChI-Schlüssel |
RKSBXIYMLFAHTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15098075.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide](/img/structure/B15098080.png)
![N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15098083.png)


![(5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15098090.png)

![Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate](/img/structure/B15098102.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B15098112.png)
![5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15098119.png)

![4-[2-(4-Methyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B15098145.png)
![2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15098148.png)
